molecular formula C14H14O4 B8577512 Methyl 4,6-dimethoxynaphthalene-1-carboxylate CAS No. 84533-49-3

Methyl 4,6-dimethoxynaphthalene-1-carboxylate

Cat. No. B8577512
CAS RN: 84533-49-3
M. Wt: 246.26 g/mol
InChI Key: RKWJGQUAYXKOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,6-dimethoxynaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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properties

CAS RN

84533-49-3

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 4,6-dimethoxynaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O4/c1-16-9-4-5-10-11(14(15)18-3)6-7-13(17-2)12(10)8-9/h4-8H,1-3H3

InChI Key

RKWJGQUAYXKOGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dimethoxy-1-naphthalenecarboxylic acid (98.5 g, 0.425 mole, described in Example 61) was added to an ice-cooled solution of SOCl2 (59.5 g, 0.5 mole) in anhydrous methanol (225 ml). The mixture was heated at reflux for 18 hr. Another portion of SOCl2 (35.5 ml) was added and the reflux was continued for another 7 hr. The mixture was extracted with diethyl ether. The ether extract was washed with water and then aqueous NaHCO3 solution, dried (Na2SO4) and concentrated to dryness. The solid residue was crystallized from methanol (720 ml) to give 64.5 g of 4,6-dimethoxy-1-naphthalenecarboxylic acid methyl ester; mp 102°-104° C.; NMR (CDCl3) δ 3.9 (s, 6H), 4.0 (s, 3H), 7.7 (m, 5H).
Quantity
98.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
35.5 mL
Type
reactant
Reaction Step Three

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